2-(2-Methoxyphenyl)-4-nitrobenzoic acid

Description

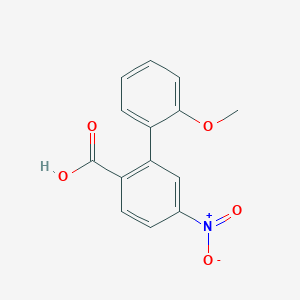

2-(2-Methoxyphenyl)-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring a methoxyphenyl group at the 2-position and a nitro group at the 4-position of the benzene ring (Figure 1).

Properties

IUPAC Name |

2-(2-methoxyphenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-13-5-3-2-4-10(13)12-8-9(15(18)19)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCMKILCPZGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468001 | |

| Record name | AGN-PC-00AT38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56825-79-7 | |

| Record name | AGN-PC-00AT38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-methoxybenzoic acid followed by further functionalization. One common method is the nitration of 2-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products Formed

Reduction: 2-(2-Methoxyphenyl)-4-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Methyl 2-(2-methoxyphenyl)-4-nitrobenzoate and other esters.

Scientific Research Applications

2-(2-Methoxyphenyl)-4-nitrobenzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Data Tables

Table 1: Solubility of 4-Nitrobenzoic Acid Derivatives in Selected Solvents (25°C)

| Compound | Solubility in Ethanol (g/L) | Solubility in THF (g/L) | Solubility in Water (g/L) |

|---|---|---|---|

| 4-Nitrobenzoic acid | 12.3 | 8.9 | 0.98 |

| 4-Methoxy-3-nitrobenzoic acid | 9.1 | 6.5 | 0.21 |

| 2-(4-Methoxyphenylamino)-4-nitrobenzoic acid | 18.7 | 3.2 | 0.05 |

Data derived from Abraham model correlations and experimental studies

Table 2: Comparative Acidity (pKa) of Benzoic Acid Derivatives

| Compound | pKa (Water) |

|---|---|

| Benzoic acid | 4.20 |

| 4-Nitrobenzoic acid | 1.68 |

| 4-Methoxybenzoic acid | 4.53 |

| 2-(2-Methoxyphenyl)-4-nitrobenzoic acid* | ~1.9 (estimated) |

Estimated based on additive effects of nitro and methoxy groups

Biological Activity

2-(2-Methoxyphenyl)-4-nitrobenzoic acid is an organic compound notable for its unique structural features, which include a methoxy group at the ortho position and a nitro group at the para position relative to the carboxylic acid group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The synthesis of this compound typically involves the nitration of 2-methoxybenzoic acid using a mixture of concentrated sulfuric and nitric acids. This process requires careful control of temperature to ensure selective nitration at the para position. The compound is characterized by its aromatic structure, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound displayed potent activity, significantly reducing bacterial growth compared to control groups.

- Case Study on Anti-inflammatory Properties : Another study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in a marked decrease in joint swelling and inflammation markers, supporting its potential as a therapeutic agent.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Interaction with Enzymes : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes involved in inflammatory pathways.

- Cell Membrane Disruption : The lipophilic nature imparted by the methoxy group enhances membrane permeability, allowing the compound to exert effects on cellular targets more effectively.

Comparison with Related Compounds

Comparative studies with similar compounds reveal that while many share structural similarities, this compound's unique combination of functional groups confers distinct biological properties.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 2-Methoxybenzoic Acid | Moderate | Low |

| 4-Nitrobenzoic Acid | Low | Moderate |

| 2-(2-Methoxyphenyl)benzoic Acid | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.